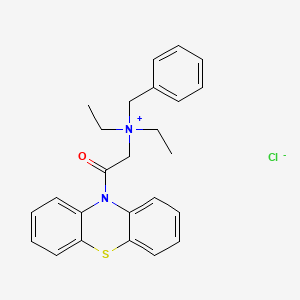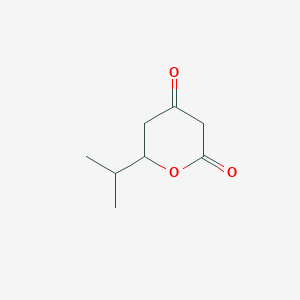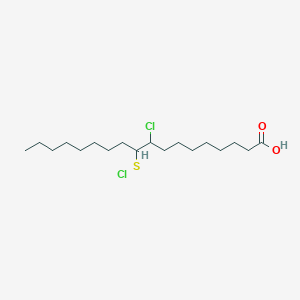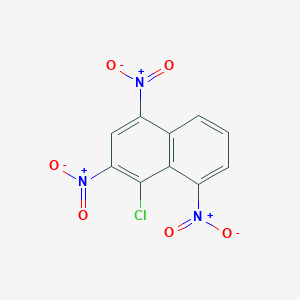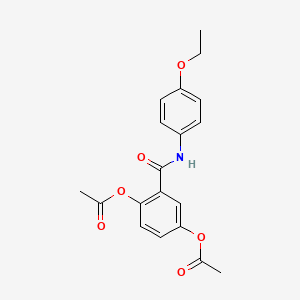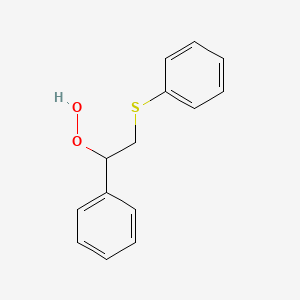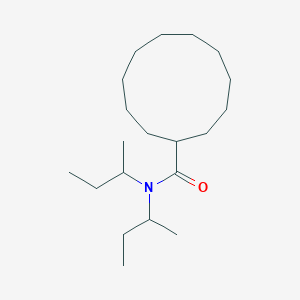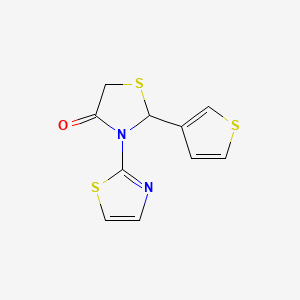![molecular formula C9H9N3O3S B14345165 Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- CAS No. 104847-44-1](/img/structure/B14345165.png)
Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- is a complex organic compound with a molecular formula of C9H10N2O3S. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, agriculture, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- typically involves the reaction of 4-nitrobenzoyl chloride with methylamine and thiourea. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic and chromatographic analysis .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that lead to the generation of reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, N-[(methylamino)thioxomethyl]-
- Benzamide, N-[(methylamino)thioxomethyl]-2-nitro-
- Benzamide, N-[(methylamino)thioxomethyl]-3-nitro-
Uniqueness
Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
104847-44-1 |
|---|---|
Fórmula molecular |
C9H9N3O3S |
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
N-(methylcarbamothioyl)-4-nitrobenzamide |
InChI |
InChI=1S/C9H9N3O3S/c1-10-9(16)11-8(13)6-2-4-7(5-3-6)12(14)15/h2-5H,1H3,(H2,10,11,13,16) |
Clave InChI |
IWYNJDFQWYFAOU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
